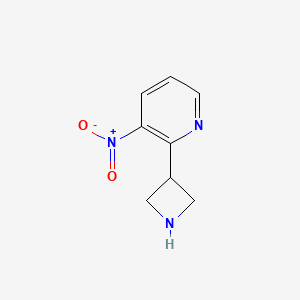

2-(Azetidin-3-yl)-3-nitropyridine

CAS No.:

Cat. No.: VC15993361

Molecular Formula: C8H9N3O2

Molecular Weight: 179.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9N3O2 |

|---|---|

| Molecular Weight | 179.18 g/mol |

| IUPAC Name | 2-(azetidin-3-yl)-3-nitropyridine |

| Standard InChI | InChI=1S/C8H9N3O2/c12-11(13)7-2-1-3-10-8(7)6-4-9-5-6/h1-3,6,9H,4-5H2 |

| Standard InChI Key | BKDIIYGPGGOUKF-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)C2=C(C=CC=N2)[N+](=O)[O-] |

Introduction

2-(Azetidin-3-yl)-3-nitropyridine is a heterocyclic organic compound that combines an azetidine ring with a nitropyridine moiety. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. The compound's molecular formula is C₈H₉N₃O₂, with a molecular weight of approximately 179.18 g/mol .

Synthesis Methods

The synthesis of 2-(azetidin-3-yl)-3-nitropyridine can be achieved through various methods, primarily involving nucleophilic substitution reactions and functionalization of existing pyridine derivatives. Reagents such as dinitrogen pentoxide for nitration or various alkylating agents to introduce substituents onto the pyridine ring are commonly used. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and selectivity.

Biological Activities and Potential Applications

Research indicates that 2-(azetidin-3-yl)-3-nitropyridine exhibits promising biological activities, including antimicrobial and anticancer properties. These activities suggest pathways for therapeutic applications, although the mechanisms of action are not fully elucidated. Interaction studies with biological targets are crucial for understanding its effects and optimizing therapeutic potential.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(Azetidin-3-yl)-3-nitropyridine | Nitro group + Azetidine ring | Antimicrobial, Anticancer |

| Pyridazinone Derivatives | Similar heterocyclic structure | Varies by derivative |

| Nitro-substituted Pyridines | Contains nitro group but no azetidine | Varies widely |

| Azetidine Derivatives | Contains azetidine but no nitro substitution | Varies widely |

Research Findings and Future Directions

The unique combination of azetidine and nitropyridine functionalities in 2-(azetidin-3-yl)-3-nitropyridine contributes to its distinctive chemical properties and biological activities. Further research is needed to fully elucidate its mechanisms of action and to explore its potential applications in pharmaceuticals and other fields. The compound's versatility makes it an interesting subject for continued exploration in various scientific disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume